molecular formula C14H12FNO4S B5511797 N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B5511797
M. Wt: 309.31 g/mol
InChI Key: QCYOYDQCUSZIAW-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a useful research compound. Its molecular formula is C14H12FNO4S and its molecular weight is 309.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 309.04710720 g/mol and the complexity rating of the compound is 444. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is the Succinate Dehydrogenase (SDH) enzyme . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells.

Mode of Action

This compound interacts with its target, SDH, by binding to the ubiquinone-binding region of the enzyme . This binding is facilitated by several types of interactions, including hydrogen bonds, carbon hydrogen bonds, π-alkyl, amide-π stacking, and F–N and F–H interactions . The compound’s interaction with SDH results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of SDH disrupts the citric acid cycle and the electron transport chain, two critical biochemical pathways involved in cellular respiration . This disruption can lead to a decrease in ATP production, affecting the energy balance within the cell. Additionally, the inhibition of SDH can lead to an increase in the intracellular reactive oxygen species level and mitochondrial membrane potential .

Pharmacokinetics

Similar compounds, such as n-benzoyl-n’-(4-fluorophenyl) thiourea derivatives, have been predicted to have good pharmacokinetics (adme) properties . These properties include absorption, distribution, metabolism, and excretion, all of which can impact the bioavailability of the compound.

Result of Action

The result of this compound’s action is the inhibition of SDH, leading to changes in the structure of mycelia and cell membrane . This can result in the disruption of normal cellular functions and potentially lead to cell death. The compound has shown high activity and broad-spectrum property against various phytopathogenic fungi .

Properties

IUPAC Name

N-(4-fluorophenyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO4S/c15-10-1-3-11(4-2-10)16-21(17,18)12-5-6-13-14(9-12)20-8-7-19-13/h1-6,9,16H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCYOYDQCUSZIAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.